molecular formula C18H22N2O3 B12856605 Methyl 5-(N-benzyl-N-methylglycyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Methyl 5-(N-benzyl-N-methylglycyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B12856605
M. Wt: 314.4 g/mol
InChI Key: MQKHHLVEBKJODT-UHFFFAOYSA-N
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Description

Methyl 5-(N-benzyl-N-methylglycyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrole ring substituted with various functional groups, including a benzyl-methylglycyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(N-benzyl-N-methylglycyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of Substituents: The 2,4-dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Benzyl-Methylglycyl Moiety: This step involves the reaction of the pyrrole derivative with N-benzyl-N-methylglycine under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(N-benzyl-N-methylglycyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(N-benzyl-N-methylglycyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(N-benzyl-N-methylglycyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(N-Benzyl-N-methylglycyl)-2,2,6,6-tetramethylpiperidine: Shares the benzyl-methylglycyl moiety but differs in the core structure.

    Methyl 2-[(N-benzyl-N-methylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Contains a similar glycine derivative but with a different heterocyclic core.

Uniqueness

Methyl 5-(N-benzyl-N-methylglycyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and the pyrrole core

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 5-[2-[benzyl(methyl)amino]acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C18H22N2O3/c1-12-16(18(22)23-4)13(2)19-17(12)15(21)11-20(3)10-14-8-6-5-7-9-14/h5-9,19H,10-11H2,1-4H3

InChI Key

MQKHHLVEBKJODT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C(=O)CN(C)CC2=CC=CC=C2

Origin of Product

United States

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